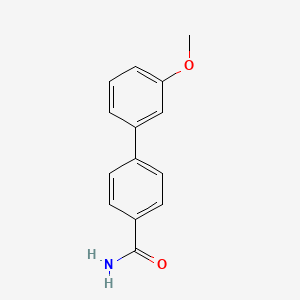
4-(3-Methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)benzamide is an organic compound with the molecular formula C15H15NO3 It is a benzamide derivative characterized by the presence of a methoxy group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxyphenyl)benzamide typically involves the condensation of 3-methoxybenzoic acid with aniline derivatives. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. For example, the reaction between 3-nitro-4-chlorobenzene and methyl alcohol in the presence of sodium methoxide, followed by reduction and purification steps, can yield high-purity benzamide compounds .
化学反応の分析
Types of Reactions: 4-(3-Methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride (NaBH4) are typical.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated benzamides.
科学的研究の応用
4-(3-Methoxyphenyl)benzamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 4-(3-Methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . The antioxidant properties are due to its capacity to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .
類似化合物との比較
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-(4-Chlorobenzyl)-N-(4-substituted phenyl)benzamide
Comparison: 4-(3-Methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the methoxy group in the para position relative to the amide group enhances its electron-donating effects, influencing its reactivity in electrophilic aromatic substitution reactions .
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
4-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H13NO2/c1-17-13-4-2-3-12(9-13)10-5-7-11(8-6-10)14(15)16/h2-9H,1H3,(H2,15,16) |
InChIキー |
LIJVXKWUUMGKNT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


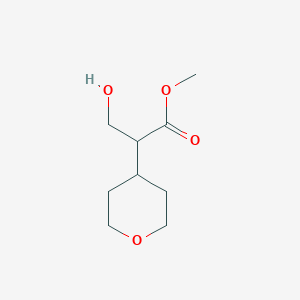
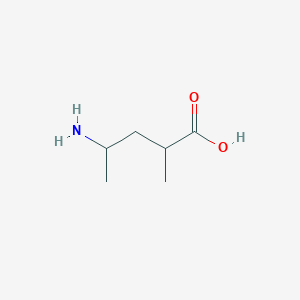
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
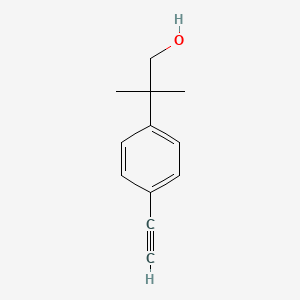
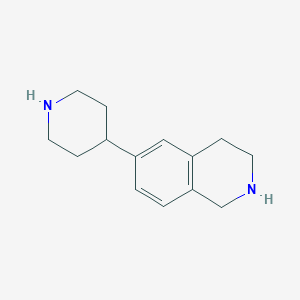
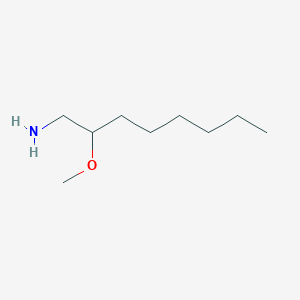


![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
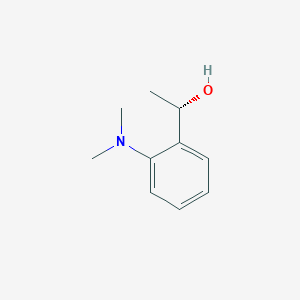
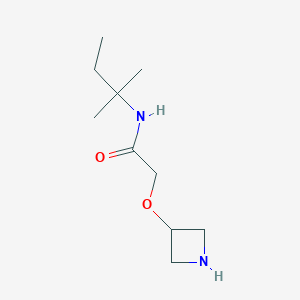
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)

![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)
